Stereochemical Configuration Requirement: (4S)-CF₂H vs. (4R)-CF₂H Enantiomer in PI3Kα Binding
The (4S) configuration is structurally mandatory for PI3Kα inhibitor activity. The X-ray co-crystal structure of GDC-0077 bound to human PI3Kα (PDB 8AM0) confirms that the (4S)-4-(difluoromethyl)-2-oxooxazolidin-3-yl moiety occupies the ATP-binding pocket with the difluoromethyl group oriented toward a specific sub-pocket [1]. The (4R)-enantiomer (CAS 2306248-14-4) would project the -CF₂H group in the opposite direction, disrupting critical binding interactions. In the GDC-0077 synthesis, the (4S)-configured oxazolidinone building block is coupled via a stereocontrolled Ullmann-type reaction; use of the (4R)-enantiomer or racemate would produce diastereomeric impurities requiring separation, with the undesired diastereomer observed at up to 30% in non-optimized batches [2].
| Evidence Dimension | Stereochemical binding orientation in PI3Kα ATP pocket |
|---|---|
| Target Compound Data | (4S) configuration confirmed by X-ray crystallography (PDB 8AM0); proper -CF₂H orientation |
| Comparator Or Baseline | (4R)-4-(Difluoromethyl)-1,3-oxazolidin-2-one (CAS 2306248-14-4): inverted stereochemistry produces misoriented -CF₂H group; racemate (CAS 1781506-68-0): 50% inactive enantiomer |
| Quantified Difference | Qualitative but definitive: (4R) enantiomer cannot recapitulate PI3Kα binding pose; non-optimized Ullmann coupling of racemate generated up to 30% undesired diastereomer [2] |
| Conditions | X-ray crystallography at 2.8 Å resolution (PDB 8AM0); Cu-catalyzed N-arylation conditions (Tetrahedron 2019) |
Why This Matters
Procurement of the correct (4S) enantiomer is essential; the (4R) or racemic material cannot produce the clinically validated PI3Kα binding pose and introduces purification burdens.
- [1] PDB Entry 8AM0. Crystal structure of human T1061E PI3Kalpha in complex with GDC-0077 (Inavolisib). RCSB PDB, deposited 2022-08-02. doi:10.2210/pdb8am0/pdb. View Source
- [2] Zhang H, et al. Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. Tetrahedron. 2019;75(32):4351-4357. doi:10.1016/j.tet.2019.05.058. View Source
